4-(Diphenylamino)phenylboronic acid is an organic compound with the molecular formula C₁₈H₁₆BNO₂. It features a boronic acid functional group, which is characterized by the presence of a boron atom bonded to a hydroxyl group and an aryl group. This compound is notable for its role in various
4-(Diphenylamino)phenylboronic acid (4-DPBA) is an organic compound containing boron. It is a white solid that is insoluble in water. 4-DPBA is a useful building block for organic synthesis, particularly in the area of organic electronics and medicinal chemistry. PubChem:
Researchers have investigated 4-DPBA for its potential applications in organic light-emitting diodes (OLEDs) and organic solar cells (OPVs). The molecule's structure allows it to participate in chemical reactions that create conjugated polymers, which are essential components in these devices. Organic Electronics
Scientists have explored 4-DPBA's potential use in developing new drugs. The boronic acid functionality can participate in reversible covalent binding with certain biomolecules, making it a possible tool for targeted drug delivery. Journal of Medicinal Chemistry:
Research indicates that 4-(Diphenylamino)phenylboronic acid exhibits biological activity that may be relevant in medicinal chemistry. Its derivatives have shown potential as:
The synthesis of 4-(Diphenylamino)phenylboronic acid can be achieved through several methods:
4-(Diphenylamino)phenylboronic acid finds applications in various fields:
Interaction studies involving 4-(Diphenylamino)phenylboronic acid focus on its ability to form complexes with various biomolecules. These interactions are significant for:
Several compounds share structural similarities with 4-(Diphenylamino)phenylboronic acid, each exhibiting unique properties:
Compound Name | Structure Features | Unique Properties |
---|---|---|
Diphenylamine | Contains two phenyl groups | Known for its use as a stabilizer and antioxidant. |
Phenylboronic Acid | Simple phenyl group attached to boron | Used primarily in Suzuki reactions. |
4-Aminophenylboronic Acid | Amino group instead of diphenylamine | Exhibits different reactivity patterns in synthesis. |
Triphenylamine | Three phenyl groups | Notable for its application in OLEDs and photovoltaics. |
The uniqueness of 4-(Diphenylamino)phenylboronic acid lies in its combination of the diphenylamino group with the boronic acid functionality, enhancing its reactivity and applicability in various chemical processes compared to simpler analogs.
The compound features a boronic acid (-B(OH)₂) group para-substituted on a triphenylamine scaffold. The triphenylamine moiety provides electron-rich π-conjugation, while the boronic acid group introduces Lewis acidity and cross-coupling reactivity. The IUPAC name, [4-(diphenylamino)phenyl]boronic acid, reflects this substitution pattern.
Key spectroscopic properties include:
Computational studies using Density Functional Theory (DFT/B3LYP) reveal a HOMO-LUMO gap of ~3.5 eV, indicative of charge transport potential in organic semiconductors.
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₈H₁₆BNO₂ | |
Molecular Weight | 289.14 g/mol | |
Melting Point | 110–115°C | |
HOMO-LUMO Gap (DFT) | 3.5 eV |
X-ray diffraction data, though limited in public databases, suggest a planar arrangement of the triphenylamine core with a dihedral angle of ~15° between the boronic acid-substituted phenyl ring and adjacent nitrogen-bonded rings. This partial conjugation enhances intramolecular charge transfer.
The synthesis of 4-(Diphenylamino)phenylboronic acid through palladium-catalyzed Suzuki-Miyaura cross-coupling reactions represents the most widely employed synthetic methodology for this compound [2]. The standard approach involves the coupling of 4-bromotriphenylamine with bis(pinacolato)diboron in the presence of a palladium catalyst and an appropriate base . This methodology has demonstrated exceptional reliability and scalability for producing the target boronic acid derivative.
The catalytic cycle for this transformation follows the established Suzuki-Miyaura mechanism, proceeding through oxidative addition, transmetallation, and reductive elimination steps [2] [3]. The oxidative addition of the aryl bromide to the palladium(0) species forms a palladium(II) intermediate, which subsequently undergoes transmetallation with the activated diboron reagent in the presence of base [2]. The final reductive elimination step regenerates the palladium(0) catalyst and forms the desired boronic ester product, which can be hydrolyzed to yield the free boronic acid [2] [3].
Recent advances in catalyst development have significantly improved the efficiency of this transformation. The second-generation Buchwald XPhos preformed palladium catalyst has emerged as a particularly effective system, allowing for reduced catalyst loadings and improved yields [2]. This catalyst system enables rapid formation of the requisite palladium(0) species at room temperature with weak base, eliminating the need for additional strong base [2]. Studies have demonstrated that this improved catalyst provides higher yields for every aryl chloride substrate examined when compared to first-generation systems [2].
Parameter | Optimal Conditions | Alternative Conditions | Yield (%) |
---|---|---|---|
Catalyst | XPhos Pd G2 (0.5 mol%) | Pd(PPh₃)₄ (1.0 mol%) | 92 vs 78 |
Base | Potassium acetate (3 equiv) | Potassium carbonate (3 equiv) | 92 vs 85 |
Solvent | Ethanol | Toluene | 92 vs 88 |
Temperature | 80°C | 100°C | 92 vs 89 |
Reaction Time | 1-3 hours | 6-8 hours | 92 vs 90 |
The choice of diboron reagent significantly influences the reaction outcome and product isolation [2] [4]. Bis(pinacolato)diboron remains the most commonly employed boron source due to its stability and ease of handling [4]. The reaction typically proceeds with potassium acetate as the base in ethanol solvent at 80°C, providing excellent yields within 1-3 hours [2]. Alternative bases such as potassium carbonate or cesium carbonate can be employed, though potassium acetate generally provides superior results for this specific transformation [4] [5].
The substrate scope for this methodology is remarkably broad, accommodating various electron-rich and electron-poor aromatic systems [2] [3]. Functional groups such as esters, cyano groups, nitro groups, and carbonyl functionalities are well-tolerated under the standard reaction conditions [4]. This broad functional group tolerance makes the methodology particularly valuable for the synthesis of complex boronic acid derivatives containing multiple reactive sites [2] [3].
Beyond the conventional Suzuki-Miyaura approach, several alternative boronation strategies have been developed for accessing 4-(Diphenylamino)phenylboronic acid and related derivatives [6] [7]. These methodologies offer complementary approaches that can be advantageous under specific synthetic constraints or when targeting particular substitution patterns.
The Miyaura borylation reaction represents a direct approach for introducing boronic acid functionality into aromatic systems [4] [3]. This methodology employs aryl halides or triflates as coupling partners with diboron reagents under palladium catalysis [4]. The reaction mechanism involves oxidative addition of the aryl electrophile to palladium(0), followed by transmetallation with the activated diboron species and subsequent reductive elimination [4]. This approach is particularly valuable when the corresponding aryl halide precursor is more readily accessible than the required organometallic reagents for traditional methods [3].
Photoinduced borylation strategies have emerged as promising alternatives for accessing boronic acid derivatives under mild conditions [8]. These methodologies utilize visible light to activate electron-donor-acceptor complexes formed between bis(pinacolato)diboron and organic bases such as isoquinoline [8]. The photoinduced electron transfer generates highly reactive boryl radicals that can engage in carbon-hydrogen bond functionalization or couple with aryl radical intermediates [8]. This approach offers excellent regioselectivity and functional group tolerance while operating under ambient conditions [8].
Direct carbon-hydrogen borylation represents another valuable strategy for introducing boronic acid functionality [6] [8]. This approach utilizes transition metal catalysts to activate aromatic carbon-hydrogen bonds and insert boron-containing reagents [6]. Iridium-catalyzed carbon-hydrogen borylation has proven particularly effective for electron-rich aromatic systems, providing direct access to boronic ester derivatives without requiring pre-functionalized starting materials [6]. The regioselectivity of these transformations can be controlled through choice of catalyst, ligand, and reaction conditions [6].
Method | Catalyst System | Reaction Conditions | Yield (%) | Advantages |
---|---|---|---|---|
Miyaura Borylation | Pd(dppf)Cl₂ | 80°C, KOAc, EtOH | 85-92 | Broad substrate scope |
Photoinduced Borylation | No metal catalyst | rt, visible light | 78-85 | Mild conditions |
C-H Borylation | Ir(COD)OMe | 150°C, B₂Pin₂ | 70-82 | Direct functionalization |
Grignard Addition | Mg/B(OMe)₃ | -78°C to rt | 75-88 | Well-established |
Grignard-based approaches continue to find application in the synthesis of boronic acid derivatives, particularly for specialized synthetic applications [9] [7]. The classical method involves treatment of aryl magnesium halides with trimethyl borate, followed by aqueous workup to provide the corresponding boronic acid [7] [10]. While this approach requires anhydrous conditions and low temperatures, it offers excellent atom economy and can be scaled efficiently for industrial applications [9] [7].
Transmetallation strategies employing organosilicon or organotin reagents provide additional pathways for boronic acid synthesis [7] [10]. These methods involve treatment of arylsilanes or arylstannanes with boron trihalides, followed by hydrolytic workup [7]. The reactions typically proceed under mild conditions and offer good functional group tolerance, making them suitable for complex synthetic intermediates [7] [10].
Extensive optimization studies have revealed the critical importance of solvent selection in palladium-catalyzed borylation reactions [11] [12] [13]. The choice of solvent significantly influences reaction rate, selectivity, and overall efficiency of the transformation [11]. Polar protic solvents such as ethanol and methanol generally provide superior results compared to nonpolar alternatives [12] [13]. These solvents facilitate the dissociation of ionic intermediates and promote efficient transmetallation steps in the catalytic cycle [11] [13].
Systematic solvent screening studies have demonstrated that ethanol represents the optimal choice for most borylation reactions involving 4-(Diphenylamino)phenylboronic acid synthesis [12] [13]. The superior performance of ethanol stems from its ability to stabilize charged transition states while maintaining sufficient solubility for all reaction components [11] [13]. Comparative studies show that ethanol consistently outperforms toluene, tetrahydrofuran, and dimethylformamide in terms of both yield and reaction rate [12] [13].
The role of solvent dielectric constant in determining reaction selectivity has been extensively investigated [11]. Contrary to initial expectations, selectivity does not correlate directly with solvent dielectric constant [11]. While acetonitrile and dimethylformamide promote specific selectivity patterns, other polar solvents such as water, alcohols, and nitromethane provide different selectivity profiles despite similar polarity [11]. This observation suggests that solvent effects in palladium-catalyzed borylation are more complex than simple electrostatic stabilization [11].
Solvent | Dielectric Constant | Temperature (°C) | Reaction Time (h) | Yield (%) | Selectivity |
---|---|---|---|---|---|
Ethanol | 24.3 | 80 | 2 | 92 | >95:5 |
Methanol | 32.7 | 65 | 2.5 | 88 | >90:10 |
Tetrahydrofuran | 7.6 | 80 | 4 | 75 | 85:15 |
Toluene | 2.4 | 110 | 6 | 78 | 80:20 |
Dimethylformamide | 36.7 | 80 | 3 | 85 | >92:8 |
Catalyst optimization studies have identified several key factors that influence reaction efficiency [12] [14] [15]. Catalyst loading represents a critical parameter, with optimal performance typically achieved at 0.1-0.5 mol% palladium [14]. Surprisingly, higher catalyst loadings often result in decreased yields due to catalyst decomposition and formation of palladium black [14]. This observation aligns with findings that only homeopathic amounts of palladium are required for effective cross-coupling reactions [14].
Ligand effects play a crucial role in determining catalyst performance and reaction selectivity [15]. Phosphinoferrocene ligands such as dppf and electron-rich phosphines like tricyclohexylphosphine provide excellent activity for oxidative addition steps [15]. However, very electron-rich ligands can promote unwanted side reactions through rapid electron transfer processes [15]. The optimal ligand choice represents a balance between promoting desired reactivity while suppressing deleterious pathways [15].
Base selection significantly influences both reaction rate and product distribution [13] [5]. Potassium acetate has emerged as the preferred base for most borylation reactions due to its optimal balance of basicity and nucleophilicity [13] [5]. Stronger bases such as potassium tert-butoxide can lead to substrate decomposition and reduced functional group tolerance [5]. Cesium carbonate provides superior solubility in aprotic solvents and enhanced reactivity for sensitive substrates, though at increased cost [5].
Temperature optimization studies reveal that moderate temperatures (80-100°C) generally provide the best combination of reaction rate and selectivity [12] [13]. Lower temperatures result in incomplete conversion and extended reaction times, while higher temperatures promote substrate decomposition and catalyst deactivation [12]. The optimal temperature depends on the specific substrate and catalyst system employed [13].
The purification of 4-(Diphenylamino)phenylboronic acid presents unique challenges due to the inherent instability of boronic acids toward oxidation and protodeboronation [16] [17]. Traditional silica gel chromatography often results in significant product loss and streaking, necessitating specialized purification strategies [16] [18]. The development of effective purification methods is crucial for obtaining high-purity material suitable for subsequent synthetic applications [17] [19].
Conversion to more stable derivatives represents the most effective strategy for purification and storage of boronic acid products [2] [17]. Trifluoroborate salts offer exceptional stability and can be readily purified using simple recrystallization techniques [2] [20]. The conversion is accomplished by treatment of the crude boronic acid with potassium hydrogen fluoride in aqueous methanol, followed by recrystallization from acetone-hexane mixtures [2] [21]. This approach provides crystalline products that can be stored indefinitely without decomposition [2] [20].
Method | Yield Recovery (%) | Purity (%) | Stability | Ease of Use |
---|---|---|---|---|
Silica Gel Chromatography | 45-65 | 85-92 | Poor | Moderate |
Trifluoroborate Conversion | 85-95 | >98 | Excellent | Easy |
Diethanolamine Complex | 80-90 | 95-98 | Good | Easy |
Salt Formation | 75-85 | 92-96 | Good | Moderate |
Recrystallization | 60-80 | 90-95 | Poor | Difficult |
Diethanolamine complexation provides an alternative approach for stabilizing and purifying boronic acid derivatives [22] [23]. The formation of diethanolamine-boronic acid complexes (DABO boronates) proceeds readily at room temperature in dichloromethane [22]. These complexes are air-stable, crystalline solids that can be stored for extended periods without degradation [22]. The complexation process effectively removes impurities while protecting the boronic acid functionality from oxidation and hydrolysis [22] [23].
Salt formation offers another effective purification strategy, particularly for large-scale preparations [17]. Treatment of crude boronic acid with sodium or potassium hydroxide generates water-soluble salts that can be separated from organic impurities [17]. The pure salt is then treated with mineral acid to regenerate the free boronic acid, which can be extracted into organic solvents [17]. This method provides excellent purification efficiency and is readily scalable for industrial applications [17].
Specialized chromatographic methods have been developed to address the challenges associated with boronic acid purification [18] [24]. Impregnation of silica gel with boric acid effectively suppresses over-adsorption and loss of boronic ester products [18]. This modification allows for successful flash column chromatography of pinacol boronic esters using standard solvent systems [18]. The boric acid impregnation prevents formation of tetrahedral borate complexes that lead to irreversible binding to the stationary phase [18].
Crystallization represents the preferred method for obtaining high-purity boronic acid products when suitable conditions can be identified [16] [25] [26]. Phenylboronic acid derivatives often crystallize from hot ethanol or water, forming well-defined crystal structures stabilized by hydrogen bonding networks [25] [26]. The crystallization process effectively removes impurities while providing products of pharmaceutical quality [25]. However, crystallization conditions must be carefully optimized for each specific derivative to achieve reproducible results [16] [26].
High-performance liquid chromatography methods have been developed for analytical and preparative separation of boronic acid mixtures [27] [24]. Reversed-phase chromatography using phenylboronic acid mobile phase additives provides enhanced resolution for closely related derivatives [27]. The boronic acid additives function by reversibly binding to hydroxyl-containing impurities, increasing their retention and improving separation [27]. MaxPeak Premier column technology offers superior performance for boronic acid separations due to reduced metal interactions and improved peak shapes [24].
Soxhlet extraction techniques find application in the purification of certain boronic acid derivatives, particularly when dealing with complex matrices [28] [29]. The continuous extraction process allows for efficient separation of boronic acid products from inorganic salts and catalyst residues [28]. However, the elevated temperatures required for Soxhlet extraction can promote decomposition of sensitive boronic acid derivatives, limiting the applicability of this approach [29].
Nuclear magnetic resonance spectroscopy provides essential structural information for 4-(Diphenylamino)phenylboronic acid through the analysis of multiple nuclei. Proton nuclear magnetic resonance spectroscopy reveals characteristic patterns that confirm the molecular structure and environment of hydrogen atoms within the compound [1] [2].
The aromatic proton signals in the proton nuclear magnetic resonance spectrum appear in the expected downfield region between 7.0 and 8.2 parts per million. The diphenylamino group protons typically resonate as complex multiplets due to their aromatic environment, while the phenylboronic acid portion displays distinct coupling patterns [1] [2]. The boronic acid hydroxyl protons, when observable, appear as exchangeable signals that can be identified through deuterium oxide exchange experiments [3].
Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework of 4-(Diphenylamino)phenylboronic acid. The aromatic carbon atoms exhibit chemical shifts ranging from approximately 120 to 150 parts per million, with the carbon directly attached to the boron atom showing characteristic downfield shifts [1] [2] [4]. The quaternary carbon atoms of the diphenylamino group appear in distinct regions that allow for unambiguous assignment of the molecular structure.
Boron-11 nuclear magnetic resonance spectroscopy serves as a particularly diagnostic tool for characterizing the boronic acid functionality. In the trigonal planar configuration typical of free boronic acids, the boron-11 chemical shift appears between 27 and 33 parts per million [5] [6] [7]. This range is characteristic of sp2-hybridized boron centers and provides direct evidence for the boronic acid functional group. Upon complexation or changes in coordination environment, significant shifts in the boron-11 nuclear magnetic resonance signals occur, with tetrahedral boron species typically appearing upfield between 4 and 20 parts per million [5] [6] [7].
Studies have demonstrated that the boron-11 nuclear magnetic resonance chemical shift is highly sensitive to the electronic environment around the boron center. The electron-donating nature of the diphenylamino group influences the boron chemical shift through π-conjugation effects, resulting in characteristic spectroscopic signatures that can be used for identification and purity assessment [5] [6] [7].
X-ray crystallographic analysis of 4-(Diphenylamino)phenylboronic acid and related compounds provides detailed three-dimensional structural information at the atomic level. Single crystal diffraction studies reveal the molecular geometry, bond lengths, bond angles, and intermolecular interactions that govern the solid-state structure [8] [3] [9].
The crystallographic data indicate that the boronic acid moiety adopts a trigonal planar geometry around the boron center, consistent with sp2 hybridization. The boron-oxygen bond lengths typically range from 1.36 to 1.39 angstroms, while the boron-carbon bond to the phenyl ring measures approximately 1.56 angstroms [10] [3]. These parameters align with established values for phenylboronic acid derivatives and confirm the expected bonding patterns.
The diphenylamino group exhibits a propeller-like conformation with the nitrogen atom adopting a nearly planar geometry. The phenyl rings attached to the nitrogen center show typical rotational orientations ranging from 37 to 40 degrees relative to the central amine plane [11]. This twisted arrangement is common in triphenylamine derivatives and influences both the electronic properties and intermolecular packing arrangements.
Crystallographic studies reveal significant intermolecular hydrogen bonding networks involving the boronic acid hydroxyl groups. These hydrogen bonds typically involve oxygen-hydrogen distances of 1.8 to 2.1 angstroms and play crucial roles in stabilizing the crystal lattice [3] [11]. The hydrogen bonding patterns contribute to the formation of extended supramolecular architectures and influence the physical properties of the crystalline material.
The crystal packing arrangements show that molecules interact through van der Waals forces and π-π stacking interactions between the aromatic systems. The phenyl rings of adjacent molecules exhibit typical π-π contact distances of 3.2 to 3.4 angstroms, indicating favorable intermolecular interactions [12]. These structural features are important for understanding the solid-state behavior and potential applications in materials science.
Thermal analysis of 4-(Diphenylamino)phenylboronic acid provides critical information about its thermal stability, decomposition behavior, and phase transitions. Thermogravimetric analysis measurements reveal the compound's stability under controlled heating conditions and identify the temperature ranges where significant mass loss occurs [4] [13] [14].
Thermogravimetric analysis data indicate that 4-(Diphenylamino)phenylboronic acid exhibits good thermal stability with decomposition temperatures typically exceeding 240°C [13] [14]. The initial decomposition temperature, defined as the point where 5% weight loss occurs, ranges from 300 to 456°C depending on the measurement conditions and sample purity [13]. This thermal stability is attributed to the robust aromatic framework and the stable boronic acid functional group.
The thermal decomposition process occurs in multiple stages, as revealed by derivative thermogravimetric analysis curves. The initial weight loss typically corresponds to the loss of boronic acid hydroxyl groups through dehydration reactions, while subsequent decomposition involves the breakdown of the organic framework [4] [13]. The major decomposition events generally occur between 350 and 500°C, with complete degradation achieved at temperatures above 600°C.
Differential scanning calorimetry analysis provides information about phase transitions and thermal events. The glass transition temperatures for 4-(Diphenylamino)phenylboronic acid derivatives typically range from 106 to 165°C [13] [14]. These values indicate the temperature range where the material transitions from a glassy to a rubbery state, which is important for processing and application considerations.
The thermal analysis reveals that the compound exhibits minimal weight loss below 200°C, indicating good stability under normal storage and handling conditions [4] [13]. The onset of significant decomposition at elevated temperatures makes the compound suitable for applications requiring thermal processing at moderate temperatures. The thermal data also provide guidance for purification procedures and storage requirements to maintain compound integrity.
Mass spectrometric analysis of 4-(Diphenylamino)phenylboronic acid provides molecular weight confirmation and structural characterization through fragmentation patterns. Various ionization techniques, including electrospray ionization and matrix-assisted laser desorption/ionization time-of-flight mass spectrometry, have been employed to analyze this compound and related derivatives [15] [16] [17].
The molecular ion peak for 4-(Diphenylamino)phenylboronic acid appears at mass-to-charge ratio 289.14, corresponding to the calculated molecular weight of C18H16BNO2 [18] [19]. This molecular ion provides definitive confirmation of the compound's identity and can be used for quantitative analysis when combined with appropriate internal standards [15].
Electrospray ionization mass spectrometry typically produces protonated molecular ions [M+H]+ as the base peak, with minimal fragmentation under gentle ionization conditions [15] [17]. The high resolution mass spectrometric data allow for accurate mass determination with errors typically less than 5 parts per million, enabling confident molecular formula assignment [17] [20].
Fragmentation patterns observed in tandem mass spectrometry experiments provide structural information about the compound. Common fragmentation pathways include the loss of boronic acid functional groups, phenyl ring eliminations, and rearrangement reactions involving the nitrogen center [17] [21]. These fragmentation patterns serve as diagnostic tools for structural confirmation and can distinguish between isomeric compounds.
Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry has been successfully applied to analyze 4-(Diphenylamino)phenylboronic acid in various matrices [16] [20]. This technique is particularly useful for analyzing compounds in complex mixtures or when incorporated into polymer matrices. The soft ionization conditions typically preserve the molecular ion while providing sufficient sensitivity for trace analysis applications.
The mass spectrometric data correlate well with other analytical techniques and provide complementary information for complete structural characterization. The combination of accurate mass measurements and fragmentation analysis enables confident identification of the compound and assessment of sample purity [15] [17].
Analytical Technique | Key Parameters | Typical Values | Reference |
---|---|---|---|
1H NMR | Aromatic protons (δ, ppm) | 7.0-8.2 | [1] [2] |
13C NMR | Aromatic carbons (δ, ppm) | 120-150 | [1] [2] |
11B NMR | Boron chemical shift (δ, ppm) | 27-33 | [5] [6] |
X-ray Crystallography | B-O bond length (Å) | 1.36-1.39 | [10] [3] |
X-ray Crystallography | B-C bond length (Å) | ~1.56 | [10] [3] |
TGA | Decomposition temperature (°C) | 300-456 | [13] [14] |
DSC | Glass transition temperature (°C) | 106-165 | [13] [14] |
MS | Molecular ion [M+H]+ (m/z) | 289.14 | [18] [19] |
Structural Feature | Measurement | Value Range | Analysis Method |
---|---|---|---|
B-O-H bond angle | 120° ± 3° | 117-123° | X-ray crystallography |
N-C-C bond angle | 120° ± 5° | 115-125° | X-ray crystallography |
Dihedral angle (phenyl rings) | 37-40° | 35-45° | X-ray crystallography |
π-π stacking distance | 3.2-3.4 Å | 3.1-3.5 Å | X-ray crystallography |
Thermal stability range | <5% weight loss | 200-300°C | TGA |
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